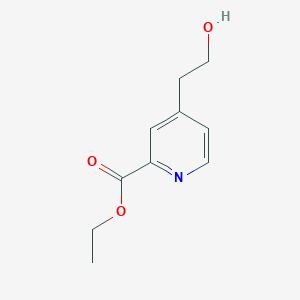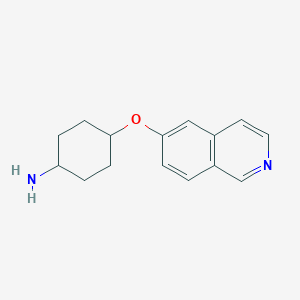![molecular formula C6H6N2OS B8688322 {imidazo[4,3-b][1,3]thiazol-3-yl}methanol](/img/structure/B8688322.png)
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol is a heterocyclic compound that features both imidazole and thiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with formaldehyde and formic acid under acidic conditions to form the imidazo[5,1-b]thiazole ring system . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the industrial production more environmentally friendly .
化学反応の分析
Types of Reactions
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole and thiazole rings can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of hydrogenated imidazo[5,1-b]thiazole derivatives.
Substitution: Formation of various substituted imidazo[5,1-b]thiazole derivatives with different functional groups.
科学的研究の応用
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of {imidazo[4,3-b][1,3]thiazol-3-yl}methanol involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity . Additionally, the compound can interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects .
類似化合物との比較
{imidazo[4,3-b][1,3]thiazol-3-yl}methanol can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazoles: These compounds have a similar ring structure but differ in the position of the nitrogen and sulfur atoms.
Imidazo[1,5-c]thiazoles: These compounds have a different arrangement of the imidazole and thiazole rings.
Imidazo[1,2-c]thiazoles: These compounds have a different connectivity between the imidazole and thiazole rings.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydroxymethyl group, which can impart unique chemical and biological properties .
特性
分子式 |
C6H6N2OS |
|---|---|
分子量 |
154.19 g/mol |
IUPAC名 |
imidazo[5,1-b][1,3]thiazol-3-ylmethanol |
InChI |
InChI=1S/C6H6N2OS/c9-2-5-3-10-6-1-7-4-8(5)6/h1,3-4,9H,2H2 |
InChIキー |
GGAIHFLAFATQRG-UHFFFAOYSA-N |
正規SMILES |
C1=C2N(C=N1)C(=CS2)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

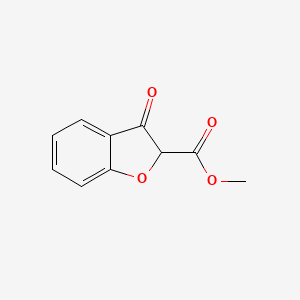
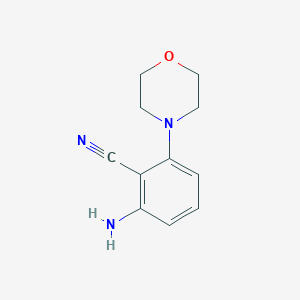
![{4-[(3-Bromopyridin-2-yl)oxy]cyclohexyl}amine](/img/structure/B8688260.png)
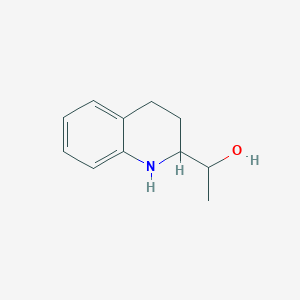
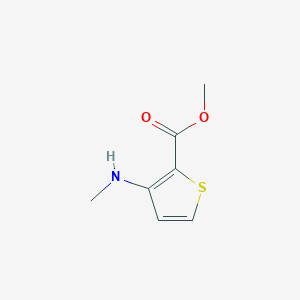
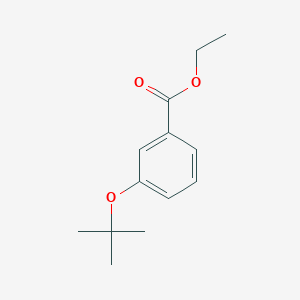


![N-phenyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8688323.png)
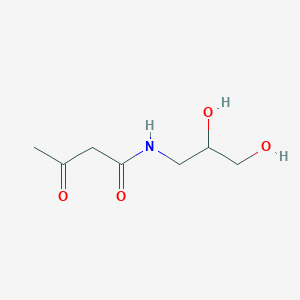
![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B8688338.png)
